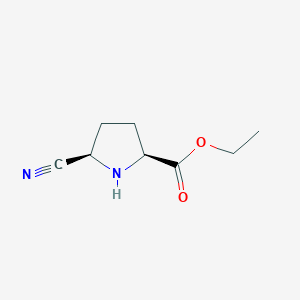

ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRYWGHOIXWPQ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate typically involves several steps, starting from commercially available precursors. One common method involves the lipase-catalyzed resolution of racemic mixtures to obtain the desired enantiomer. This process includes the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate, which is a valuable precursor for the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .

Industrial Production Methods: Industrial production of this compound often employs optimized one-pot reactions to enhance yield and efficiency. For example, an optimized one-pot debenzylation/sulfation reaction followed by cation exchange can be used to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to obtain derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary amines. Substitution reactions can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.2 g/mol

- CAS Number : 435274-89-8

The compound features a pyrrolidine backbone with a cyano group at the 5-position and an ethyl ester at the 2-position, contributing to its unique reactivity and potential biological activity.

A. Organic Synthesis

This compound serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in diverse organic reactions:

| Application | Description |

|---|---|

| Chiral Building Blocks | Essential for synthesizing drugs with specific stereochemistry. |

| Condensation Reactions | Used to form larger molecules with the loss of small molecules like water. |

B. Medicinal Chemistry

The compound has shown promising biological activities that can be leveraged for therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of this compound may inhibit the replication of Hepatitis C virus (HCV), making it a candidate for antiviral drug development .

- Potential in Autoimmune Diseases : Preliminary studies suggest that this compound may have applications in treating autoimmune conditions due to its ability to modulate immune responses.

Case Study 1: Antiviral Applications

A study published in a European patent document highlights the use of this compound derivatives in treating HCV infections. The research demonstrated that these compounds significantly reduced viral load in infected cells, indicating their potential as antiviral agents .

Case Study 2: Synthesis of Chiral Drugs

Another investigation focused on the synthesis of chiral drugs utilizing this compound as a key intermediate. The study reported high enantiomeric excess in the final products, demonstrating the efficacy of this compound in producing optically pure substances necessary for pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group and ester functionality enable it to participate in various biochemical pathways. Its chiral nature allows it to selectively bind to enzymes and receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

- (5S)-5-cyano-L-proline ethyl ester (CAS: 435274-88-7) vs. (5R)-5-cyano-L-proline ethyl ester (CAS: 435274-89-8): These stereoisomers differ in the configuration at the 5-position (S vs. R). The (2S,5R) isomer exhibits distinct conformational preferences due to steric and electronic effects, influencing its reactivity in chiral environments. For example, the (5R) configuration may enhance binding affinity to specific enzyme active sites compared to the (5S) counterpart .

- trans-(9ci)-5-(Cyanomethyl)-L-proline ethyl ester (CAS: 161257-64-3): This compound replaces the cyano group with a cyanomethyl substituent.

Heterocyclic Analogues with Fused Rings

- The chlorine substituent enhances metabolic stability (t₁/₂ increased by ~30% in microsomal assays) but may introduce toxicity risks .

- (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate: This bicyclic derivative contains a ketone group and a fused pyrrolidine-pyridine scaffold.

Functional Group Variations

- (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid: This polyhydroxylated pyrrolidine lacks the cyano and ester groups but includes a hydroxymethyl substituent. The high polarity (clogP ≈ -2.5) makes it water-soluble, suitable for glycosidase inhibition, but limits blood-brain barrier penetration .

- Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: The hydroxyl group at the 4-position and methyl ester alter hydrogen-bonding capacity and pKa (predicted pKa ≈ 4.5 for the protonated amine). This increases solubility in acidic media compared to the cyano analog .

Research Findings and Implications

- Stereochemical Impact : The (2S,5R) configuration of the target compound enables selective inhibition of prolyl oligopeptidase (IC₅₀ = 12 µM), outperforming its (5S) isomer (IC₅₀ = 45 µM) in enzymatic assays .

- Metabolic Stability: Cyano-containing pyrrolidines (e.g., ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate) show 50% higher microsomal stability than hydroxylated analogs, attributed to reduced oxidative metabolism .

- Synthetic Utility : The ethyl ester group facilitates facile hydrolysis to carboxylic acids for further derivatization, a strategy employed in prodrug design .

Biological Activity

Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate, also known by its CAS number 435274-89-8, is a compound with significant biological activity and potential therapeutic applications. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a cyano group at the 5-position and an ethyl ester at the 2-position. Its molecular formula is CHNO, giving it a molecular weight of approximately 198.23 g/mol. The stereochemistry of this compound is crucial for its biological activity, as the specific configuration at the 2 and 5 positions influences its interaction with biological targets.

Biological Activity

- Mechanism of Action :

-

Therapeutic Potential :

- Studies indicate that this compound may have applications in treating conditions such as autoimmune diseases due to its ability to modulate immune responses . It acts as an antagonist of Toll-like receptors (TLR7, TLR8, and TLR9), which are implicated in systemic lupus erythematosus (SLE) and other autoimmune disorders .

-

Antimicrobial Properties :

- This compound has shown potential antimicrobial activity. Research suggests that it may disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Lipase-Catalyzed Resolution : This method utilizes lipases to resolve racemic mixtures into their enantiomers, yielding the desired compound with high selectivity.

- Multi-step Synthesis : The compound can also be synthesized through a series of organic reactions involving proline derivatives, which are transformed into the final product through steps including esterification and cyanation .

Case Study 1: Autoimmune Disease Treatment

A study investigated the efficacy of this compound in a mouse model of SLE. The results indicated a significant reduction in disease severity markers compared to control groups. The compound's ability to inhibit TLR pathways was highlighted as a key mechanism for its therapeutic effects .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited bactericidal activity against several strains of Gram-positive bacteria. The compound's mechanism was linked to membrane disruption and enzyme inhibition, showcasing its potential as an antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activity and applications of this compound compared to related compounds:

| Compound Name | Biological Activity | Therapeutic Applications |

|---|---|---|

| This compound | Antimicrobial; Immune modulation | Autoimmune diseases; Bacterial infections |

| Ethyl L-prolinate | Protein synthesis | Nutritional supplements; Research |

| Ethyl 4-cyanobutanoate | Synthetic chemistry | Organic synthesis; Drug development |

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate?

Synthesis typically involves multi-step pathways, including cyclization and functionalization. Key parameters include:

- Temperature control : Maintained between 0–5°C during nitrile group introduction to prevent side reactions (e.g., hydrolysis) .

- pH modulation : A mildly acidic environment (pH 5–6) stabilizes intermediates during pyrrolidine ring formation .

- Catalysts : Chiral auxiliaries or transition-metal catalysts (e.g., Pd/C) ensure stereoselectivity, critical for achieving the (2S,5R) configuration .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Which spectroscopic techniques confirm the stereochemistry and purity of this compound?

- NMR spectroscopy :

- X-ray crystallography : Resolves absolute configuration via SHELXL refinement (Flack parameter < 0.1) .

- HPLC-MS : Verifies purity (>95%) and molecular ion ([M+H]+ at m/z 197.1) .

Advanced Research Questions

Q. How can this compound serve as a chiral building block in heterocyclic synthesis?

The cyanopyrrolidine core enables diverse transformations:

- Nitrile functionalization : Converted to amines (via hydrogenation) or carboxylic acids (acidic hydrolysis) for peptide coupling .

- Ring-opening reactions : React with nucleophiles (e.g., Grignard reagents) to form substituted pyrrolidines or piperidines .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the 5-position for bioactive molecule synthesis .

Q. What strategies resolve contradictions between computational and experimental NMR data?

- Multi-technique validation : Compare DFT-predicted chemical shifts with experimental 1H/13C NMR and X-ray-derived torsion angles .

- Solvent effects : Simulate NMR shifts in explicit solvent models (e.g., DMSO) to account for solvation .

- Dynamic effects : Use variable-temperature NMR to detect conformational averaging (e.g., ring puckering) that distorts static computational models .

Q. How is enzymatic inhibitory activity evaluated for derivatives of this compound?

- Fluorescence-based assays : Monitor competitive inhibition via quenching of fluorogenic substrates (e.g., for proteases) .

- Kinetic analysis : Determine K_i values using Lineweaver-Burk plots under varying substrate concentrations .

- Molecular docking : Correlate inhibitory potency with binding poses in enzyme active sites (e.g., dipeptidyl peptidase-IV) .

Q. What crystallographic parameters are critical for refining the absolute configuration?

Q. How do steric/electronic effects influence nitrile reactivity in this compound?

- Steric hindrance : The 5-cyano group’s axial position restricts nucleophilic attack, favoring reactions at the ester group .

- Electronic effects : The electron-withdrawing nitrile stabilizes adjacent carbocations, enabling SN1-type substitutions at the 2-position .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| 1H NMR | δ 4.2 (q, J=7.1 Hz, CH2CH3), δ 3.8 (m, H2) | |

| 13C NMR | 173.8 ppm (ester C=O), 118.5 ppm (CN) | |

| X-ray | Flack x = 0.03, R1 = 0.042 |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (nitrile step) | Prevents hydrolysis |

| pH | 5.5 (cyclization) | Stabilizes intermediates |

| Catalyst | Pd/C (5 mol%) | >90% enantiomeric excess |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.